3-Benzylcyclobutanecarboxylic acid
Overview
Description
3-Benzylcyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a benzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylcyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl bromide with cyclobutanecarboxylic acid in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylcyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of benzylcyclobutanone derivatives.
Reduction: Formation of benzylcyclobutanol or benzylcyclobutanal.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-Benzylcyclobutanecarboxylic acid finds applications in various scientific research areas, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzylcyclobutanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Lacks the benzyl group, making it less hydrophobic and potentially less biologically active.
Benzylcyclobutane: Lacks the carboxylic acid group, reducing its ability to form hydrogen bonds with biological molecules.
Uniqueness: 3-Benzylcyclobutanecarboxylic acid is unique due to the presence of both the benzyl group and the carboxylic acid group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-benzylcyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQDLNLCZMLBAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216227 | |
Record name | Cyclobutanecarboxylic acid, 3-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66016-21-5 | |
Record name | 3-(Phenylmethyl)cyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66016-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanecarboxylic acid, 3-benzyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanecarboxylic acid, 3-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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